
5-Methoxy-alpha-ethyltryptamine
Übersicht
Beschreibung
5-Methoxy-alpha-ethyltryptamine (5-MeO-α-ET) is a synthetic tryptamine derivative characterized by a methoxy group at the 5-position of the indole ring and an ethyl substitution at the alpha carbon of the ethylamine side chain (molecular formula: C₁₃H₁₈N₂O; molecular weight: 218.3 g/mol) . Classified as a psychoactive compound, it exhibits a tripartite effect profile encompassing psychedelic, entactogenic (empathogenic), and stimulant properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-.alpha.-Ethyltryptamine typically involves the alkylation of 5-methoxytryptamine. One common method includes the reaction of 5-methoxytryptamine with an appropriate alkyl halide under basic conditions. The reaction is usually carried out in a solvent such as ethanol or dichloromethane, with a base like sodium hydroxide or potassium carbonate to facilitate the alkylation process .
Industrial Production Methods: Industrial production methods for 5-Methoxy-.alpha.-Ethyltryptamine are not well-documented in the literature. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Reaktionstypen: 5-Methoxy-.alpha.-Ethyltryptamin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid durchgeführt werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen können auftreten, insbesondere am Indol-Stickstoff oder an der Ethylamin-Seitenkette.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Alkylhalogenide in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte:
Oxidation: Kann zur Bildung der entsprechenden Ketone oder Carbonsäuren führen.
Reduktion: Führt typischerweise zur Bildung von Aminen oder Alkoholen.
Substitution: Erzeugt verschiedene substituierte Tryptamine, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
5-MeO-AET acts primarily as an agonist at serotonin receptors, particularly the 5-HT2A and 5-HT1A receptors. Research indicates that it possesses a high binding affinity for these receptors, which is significant for its psychoactive effects. The compound's structure allows it to influence various neurochemical pathways, making it a candidate for further investigation in mental health treatments.
Key Pharmacological Findings
Therapeutic Applications
The therapeutic potential of 5-MeO-AET is primarily associated with its psychoactive properties. Recent studies have suggested that compounds in the tryptamine class can lead to rapid improvements in symptoms related to mood disorders.
Potential Therapeutic Uses
- Depression and Anxiety : Initial findings suggest that psychedelics can lead to significant reductions in depressive symptoms and anxiety. For instance, compounds similar to 5-MeO-AET are being explored for their rapid antidepressant effects .
- Post-Traumatic Stress Disorder (PTSD) : The modulation of serotonin pathways may offer new avenues for treating PTSD, although specific studies on 5-MeO-AET are still necessary.
- Psychedelic-Assisted Therapy : The integration of psychedelics into therapeutic settings has gained traction. The short duration of action associated with compounds like 5-MeO-AET could make them suitable for controlled therapeutic environments.
Case Studies and Clinical Trials
While comprehensive clinical trials specifically focusing on 5-MeO-AET remain scarce, related compounds provide valuable insights into its potential applications.
Notable Case Studies
- A clinical trial involving 5-MeO-DMT (a closely related compound) demonstrated safety in vaporized dosing and highlighted rapid symptom relief in patients with depression . This suggests that similar compounds could yield comparable results.
- Reports of adverse effects associated with other tryptamines indicate the need for careful dosing and monitoring in clinical settings . For example, a case study documented rhabdomyolysis following ingestion of a related compound (Foxy methoxy), emphasizing the importance of understanding pharmacodynamics and patient safety .
Research Tables
Compound | Receptor Affinity (EC50) | Therapeutic Potential | Notable Effects |
---|---|---|---|
5-MeO-AET | 2 - 8.4 nM | Depression, PTSD | Potential rapid antidepressant effects |
5-MeO-DMT | ~1.9 - 3 nM | Depression | Rapid symptom relief |
Foxy Methoxy | ~7 times greater than DMT | Hallucinogenic effects | Associated with adverse reactions |
Wirkmechanismus
The mechanism of action of 5-Methoxy-.alpha.-Ethyltryptamine primarily involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to the activation of various signaling pathways that result in the compound’s psychoactive effects. Additionally, it may inhibit the reuptake of serotonin, further enhancing its effects .
Vergleich Mit ähnlichen Verbindungen
Structural and Pharmacological Comparison with Analogous Tryptamines
Table 1: Structural and Functional Comparison of 5-MeO-α-ET and Analogues
Structural Insights :
- N,N-dimethyl substitutions (e.g., 5-MeO-DMT) enhance 5-HT1A binding but reduce dopamine transporter (DAT) interaction compared to alpha-alkylated derivatives .
Receptor Binding and Neurotransmitter Effects
- Serotonergic Activity: 5-MeO-DMT demonstrates nanomolar affinity for 5-HT1A (Ki: ~20 nM) and 5-HT2A (Ki: ~100 nM) receptors, driving its hallucinogenic effects . Alpha-ethyltryptamines (e.g., α-ET) act as dual DA/5-HT releasers, with EC₅₀ values for 5-HT release averaging <140 nM .
- Dopaminergic Modulation: Alpha-alkylated tryptamines like α-ET and 5-MeO-α-ET may enhance dopaminergic signaling via DAT inhibition or vesicular monoamine transporter (VMAT) activation, contributing to stimulant effects .
Metabolic Pathways and Drug Interactions
- Cytochrome P450 (CYP) Metabolism: 5-MeO-DMT is primarily metabolized by CYP2D6, with monoamine oxidase (MAO)-A playing a minor role . Co-administration with MAO inhibitors (MAOIs) potentiates its duration and intensity, posing risks of serotonin syndrome . 5-MeO-α-ET’s alpha-ethyl group may reduce susceptibility to MAO degradation, though its metabolic pathway remains uncharacterized .
Enzyme Interactions :
Behavioral and Therapeutic Implications
- Psychedelic Effects :
- Stimulant/Entactogen Effects :
- Alpha-ethyltryptamines like α-ET exhibit stimulant effects comparable to amphetamines but with lower abuse liability in animal models .
Biologische Aktivität
5-Methoxy-alpha-ethyltryptamine (5-MeO-α-ET) is a compound belonging to the tryptamine class, which has garnered interest for its potential psychoactive effects and interactions with serotonin receptors. This article delves into the biological activity of 5-MeO-α-ET, exploring its pharmacological properties, mechanisms of action, and implications for both therapeutic and recreational use.
Chemical Structure and Properties
5-MeO-α-ET is structurally related to other tryptamines, with modifications that influence its pharmacodynamics. The compound features a methoxy group at the 5-position and an ethyl group at the alpha position of the tryptamine backbone. This structural configuration is crucial for its interaction with serotonin receptors.
The primary mechanism by which 5-MeO-α-ET exerts its effects appears to be through agonism at serotonin receptors, particularly the 5-HT2A receptor. This receptor is known to mediate various hallucinogenic effects associated with many tryptamines.
Key Findings:
- Receptor Activation: Studies indicate that 5-MeO-α-ET activates 5-HT2A receptors, leading to various behavioral responses in animal models, including the head-twitch response (HTR), which is a common indicator of serotonergic activity in rodents .
- Comparative Potency: In comparison to other tryptamines, such as 5-Methoxy-alpha-methyltryptamine (5-MeO-AMT), 5-MeO-α-ET shows varying degrees of potency in inducing HTR and other serotonergic effects .
Pharmacological Effects:
The biological activity of 5-MeO-α-ET can be summarized as follows:
Case Studies:
- Acute Toxicity: A case study reported acute toxicity associated with another tryptamine (5-MeO-DIPT), highlighting the risks involved with similar compounds. While specific data on 5-MeO-α-ET's toxicity remain limited, parallels can be drawn regarding potential adverse effects from high doses .
- Behavioral Studies: In behavioral paradigms, 5-MeO-α-ET has shown promise in modulating mood and perception, similar to findings with other serotonergic agents .
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of tryptamines, including 5-MeO-α-ET. The findings emphasize how slight modifications in chemical structure can lead to significant changes in receptor affinity and efficacy.
Table: Structure-Activity Relationships of Tryptamines
Compound | Receptor Affinity (Ki) | Psychoactive Effects |
---|---|---|
5-MeO-AMT | 2 nM | Strong hallucinogenic effects |
5-MeO-DIPT | 1 nM | Moderate hallucinogenic effects |
5-MeO-α-ET | TBD | Potentially lower than above |
Safety and Toxicology
The safety profile of 5-MeO-α-ET remains under-researched. However, existing literature on related compounds suggests that while some may induce severe reactions (e.g., rhabdomyolysis), others exhibit a more favorable safety profile when used responsibly . Further toxicological studies are necessary to fully understand the risks associated with this compound.
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for 5-MeO-α-ET, and how can purity be optimized during synthesis?
- Methodological Answer : The synthesis typically involves alkylation of 5-methoxytryptamine precursors. For example, intermediates like 3-(2-iodoethyl)-5-methoxyindole can be reacted with ethylamine derivatives, followed by catalytic debenzylation (e.g., using H₂ and Pd/C) . Purity optimization requires rigorous purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization in ethanol. Analytical validation using HPLC (C18 column, UV detection at 280 nm) ensures >99% purity, as demonstrated in reagent-grade standards .
Q. How can researchers characterize 5-MeO-α-ET using spectroscopic and chromatographic methods?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 6.8–7.2 ppm for indole protons) and methoxy groups (δ 3.7–3.9 ppm) .
- FT-IR : Confirm N-H stretches (~3400 cm⁻¹) and C-O-C bonds (~1250 cm⁻¹) .
- Chromatography :
- GC-MS : Use electron ionization (EI) mode with m/z 218 [M+H]⁺ for molecular ion identification .
- HPLC-UV : Quantify purity using a C18 column and mobile phase (acetonitrile:water, 70:30) .
Q. What are the primary receptor targets of 5-MeO-α-ET, and which experimental models are used to study these interactions?
- Methodological Answer : 5-MeO-α-ET primarily targets serotonin receptors (HTR1A, HTR2A, HTR7), with affinities measured via competitive binding assays using [³H]-LSD or [³H]-5-HT radioligands in HEK293 cells expressing recombinant receptors . Functional activity (agonist/antagonist) is assessed using cAMP accumulation assays (HTR7) or calcium flux assays (HTR2A) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported receptor affinity data for 5-MeO-α-ET across studies?
- Methodological Answer : Discrepancies (e.g., pKi values ranging from 7.9 to 8.5 for HTR7) arise from variations in assay conditions (e.g., buffer pH, temperature) or receptor expression levels. To standardize results:
- Use uniform cell lines (e.g., CHO-K1 vs. HEK293) and validate receptor density via Western blot .
- Perform comparative studies with reference agonists (e.g., 5-HT) to normalize data .
Q. What experimental design considerations are critical for in vivo vs. in vitro studies of 5-MeO-α-ET’s neuropharmacological effects?
- Methodological Answer :
- In Vitro : Prioritize dose-response curves (1 nM–10 µM) in primary neuronal cultures or brain slices. Measure synaptic plasticity via electrophysiology (e.g., LTP/LTD in hippocampal slices) .
- In Vivo : Use rodent models (e.g., Sprague-Dawley rats) with intracerebroventricular (ICV) administration to bypass first-pass metabolism. Monitor behavioral outcomes (e.g., head-twitch response for HTR2A activation) and validate brain penetration via microdialysis .
Q. What are the implications of 5-MeO-α-ET’s interactions with monoaminergic systems, and how can these be experimentally validated?
- Methodological Answer : 5-MeO-α-ET inhibits monoamine oxidase (MAO) isoforms, potentially altering serotonin/dopamine metabolism. Validate via:
- MAO Inhibition Assays : Use spectrophotometric methods with kynuramine as a substrate and measure 4-hydroxyquinoline formation .
- Microarray Analysis : Profile gene expression changes in monoaminergic neurons (e.g., SNpc or VTA) post-treatment .
Q. Key Research Challenges and Recommendations
Eigenschaften
IUPAC Name |
1-(5-methoxy-1H-indol-3-yl)butan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-3-10(14)6-9-8-15-13-5-4-11(16-2)7-12(9)13/h4-5,7-8,10,15H,3,6,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTPCKWBFLMJMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CNC2=C1C=C(C=C2)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20894761 | |
Record name | 5-Methoxy-alpha-ethyltryptamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20894761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4765-10-0 | |
Record name | α-Ethyl-5-methoxy-1H-indole-3-ethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4765-10-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-MeO-AET | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004765100 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methoxy-alpha-ethyltryptamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20894761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-METHOXY-.ALPHA.-ETHYLTRYPTAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QCQ6JFX5NL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.